

# Managing off-target splicing events with Votoplam

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## Compound of Interest

Compound Name: Votoplam

Cat. No.: B15139392

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## Votoplam Technical Support Center

Welcome to the **Votoplam** Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **Votoplam** for the modulation of Huntingtin (HTT) gene expression and to provide guidance on monitoring and managing potential off-target splicing events.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Votoplam**?

A1: **Votoplam**, also known as PTC518, is an orally bioavailable small molecule that acts as a splicing modulator for the Huntingtin (HTT) gene.<sup>[1][2][3]</sup> It functions by promoting the inclusion of a pseudoexon into the HTT mRNA transcript.<sup>[4][5]</sup> This pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the HTT mRNA, leading to a reduction in the levels of both wild-type and mutant Huntingtin protein.<sup>[1][2]</sup>

Q2: Is **Votoplam** selective for the Huntingtin (HTT) gene?

A2: **Votoplam** is designed to selectively target the splicing of HTT pre-mRNA.<sup>[1][2]</sup> Its development is based on a splicing platform that has produced other targeted splicing modulators. However, as with any small molecule inhibitor, the potential for off-target effects exists and should be monitored in experimental systems.

Q3: What are potential off-target splicing events and why are they a concern?

A3: Off-target splicing events are unintended alterations in the splicing of pre-mRNAs other than the intended target (in this case, HTT). These events can include exon skipping, exon inclusion, or the use of alternative splice sites in other genes.<sup>[6]</sup> Such off-target effects can lead to the production of unintended protein isoforms or the degradation of other essential mRNAs, potentially resulting in cellular toxicity or confounding experimental results.<sup>[7]</sup>

Q4: How can I assess the specificity of **Votoplam** and detect potential off-target splicing events in my experiments?

A4: To assess the specificity of **Votoplam**, a transcriptome-wide analysis is recommended. The most common and effective method is RNA sequencing (RNA-seq).<sup>[8]</sup><sup>[9]</sup> By comparing the transcriptomes of cells treated with **Votoplam** to untreated or vehicle-treated controls, you can identify any significant changes in splicing patterns across the entire transcriptome.

Q5: What should I do if I observe unexpected phenotypes or cellular toxicity in my **Votoplam**-treated cells?

A5: Unexpected phenotypes or toxicity could be due to off-target effects. If you observe such effects, it is crucial to:

- Confirm the on-target effect: First, verify that **Votoplam** is effectively reducing HTT protein levels in your system.
- Perform a dose-response analysis: Determine if the unexpected phenotype is dose-dependent. Using the lowest effective concentration of **Votoplam** can help minimize potential off-target effects.
- Conduct a transcriptome analysis: Utilize RNA-seq to identify any potential off-target splicing events that may be contributing to the observed phenotype.
- Validate off-target candidates: If RNA-seq identifies potential off-target genes, validate these changes using RT-qPCR or other targeted RNA analysis methods.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Inconsistent HTT protein reduction	- Suboptimal Votoplam concentration- Cell line-specific differences in uptake or metabolism- Issues with protein extraction or western blotting	- Perform a dose-response curve to determine the optimal concentration for your cell line.- Ensure consistent cell culture conditions and passage number.- Optimize your protein extraction and western blot protocols.
High cell toxicity at effective concentrations	- Potential off-target effects- Solvent toxicity	- Lower the concentration of Votoplam and/or shorten the treatment duration.- Perform an RNA-seq analysis to investigate potential off-target splicing events.- Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding toxic levels.
No reduction in HTT protein levels	- Inactive Votoplam compound- Incorrect dosage- Resistant cell line	- Verify the integrity and activity of your Votoplam stock.- Double-check all calculations for dosing.- Consider testing a different cell line to ensure the issue is not cell-type specific.
Variability between experimental replicates	- Inconsistent cell seeding density- Pipetting errors- Variation in treatment timing	- Ensure uniform cell seeding and confluency at the start of the experiment.- Use calibrated pipettes and consistent pipetting techniques.- Standardize the timing of all experimental steps.

## Experimental Protocols

## Protocol 1: In Vitro Splicing Assay to Assess Votoplam Specificity

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Objective: To determine if **Votoplam** directly and specifically modulates the splicing of HTT pre-mRNA in a cell-free system.

Materials:

- HeLa cell nuclear extract
- In vitro transcribed and 32P-labeled pre-mRNA for HTT (containing the target region for **Votoplam**) and a control gene.
- **Votoplam**
- Splicing reaction buffer
- Proteinase K
- RNA loading dye
- Denaturing polyacrylamide gel

Procedure:

- Prepare Splicing Reactions: In separate tubes, combine the nuclear extract, splicing reaction buffer, and either the 32P-labeled HTT pre-mRNA or the control pre-mRNA.
- Add **Votoplam**: Add **Votoplam** at a range of concentrations to the HTT pre-mRNA reactions. Add vehicle control to the control pre-mRNA reaction and one of the HTT pre-mRNA reactions.
- Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 2 hours) to allow for splicing to occur.

- **Stop Reaction:** Stop the reactions by adding Proteinase K and incubating further to digest proteins.
- **RNA Extraction:** Extract the RNA from the reactions using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
- **Gel Electrophoresis:** Resuspend the RNA pellets in RNA loading dye, denature by heating, and separate the RNA products on a denaturing polyacrylamide gel.
- **Visualization:** Visualize the radiolabeled RNA bands by autoradiography. The appearance of a band corresponding to the spliced HTT mRNA, and its increase in intensity with increasing **Votoplam** concentration, would indicate a direct effect on splicing. The splicing of the control pre-mRNA should remain unaffected.

## Protocol 2: RNA-Seq Analysis of **Votoplam**-Treated Cells

**Objective:** To identify on-target and potential off-target splicing events induced by **Votoplam** on a transcriptome-wide scale.

**Procedure:**

- **Cell Culture and Treatment:** Culture your cells of interest to the desired confluency and treat them with **Votoplam** at the desired concentration and for the desired duration. Include vehicle-treated and untreated control groups.
- **RNA Extraction:** Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure the RNA has high integrity (RIN > 8).
- **Library Preparation:** Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
- **Sequencing:** Sequence the prepared libraries on a high-throughput sequencing platform.
- **Data Analysis:**
  - **Quality Control:** Assess the quality of the raw sequencing reads.

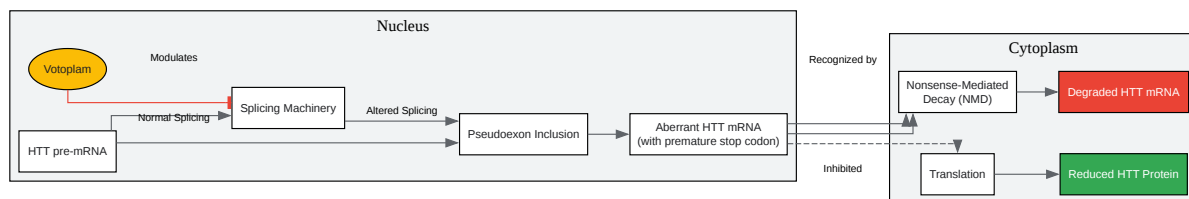
- Alignment: Align the reads to a reference genome.
- Differential Splicing Analysis: Use bioinformatics tools (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events that are significantly different between **Votoplam**-treated and control samples.
- On-Target Confirmation: Verify that the intended splicing event in the HTT gene is observed.
- Off-Target Identification: Identify any other genes that show significant changes in their splicing patterns.
- Validation: Validate any identified off-target splicing events using RT-qPCR with primers designed to amplify the specific splice variants.

## Data Presentation

Table 1: Summary of **Votoplam** Effects on HTT Protein and Neurofilament Light Chain (NfL) from Clinical Studies

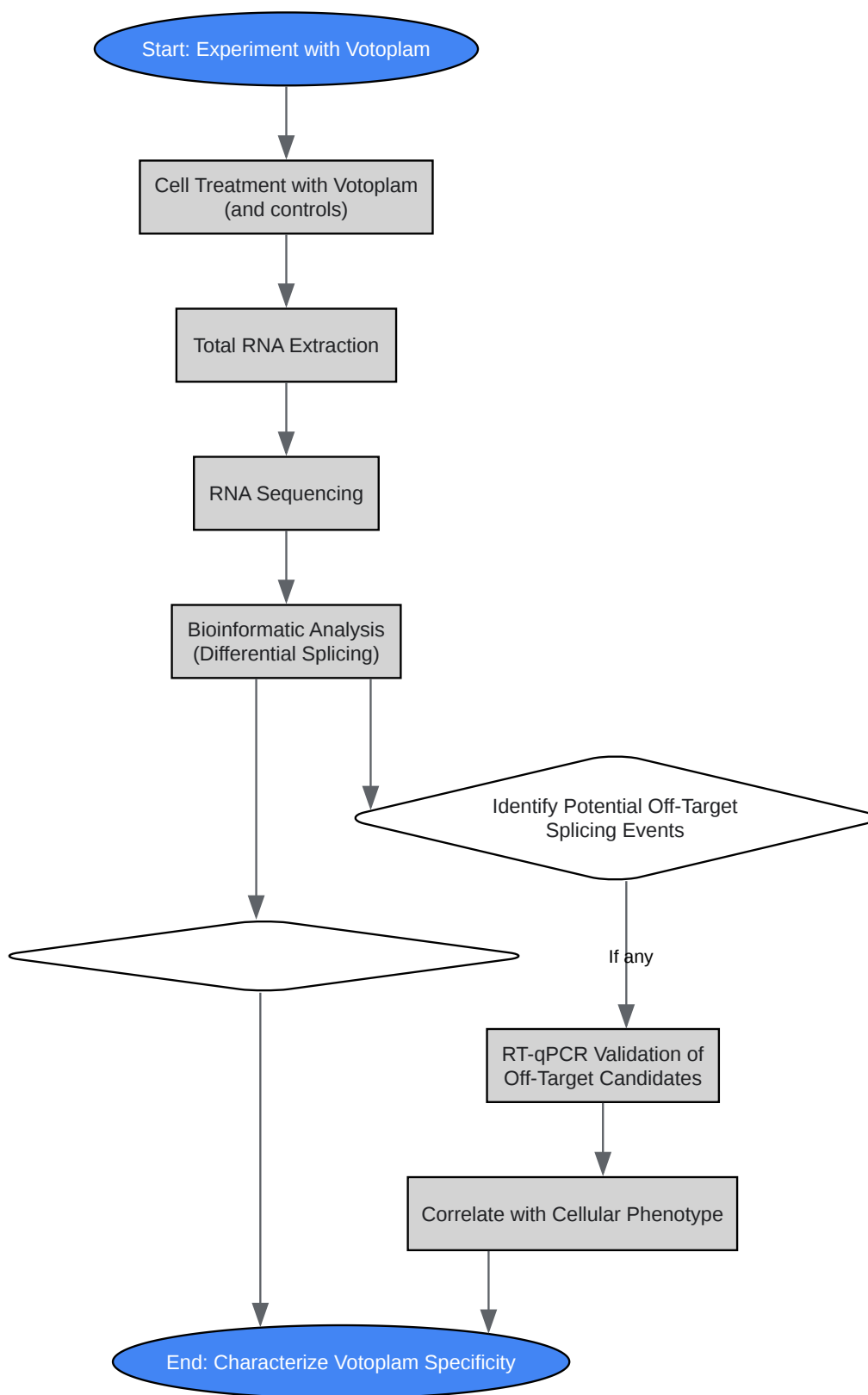
Parameter	5 mg Votoplam Dose	10 mg Votoplam Dose	Reference
Blood HTT Protein Reduction (Stage 2 Patients)	23%	39%	<a href="#">[2]</a> <a href="#">[5]</a>
Blood HTT Protein Reduction (Stage 3 Patients)	23%	36%	<a href="#">[2]</a> <a href="#">[5]</a>
Plasma NfL Reduction (at 24 months)	9%	14%	<a href="#">[3]</a>

## Visualizations



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Caption: Mechanism of action of **Votoplam** in modulating HTT gene expression.



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Caption: Experimental workflow for identifying off-target splicing events of **Votoplam**.



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